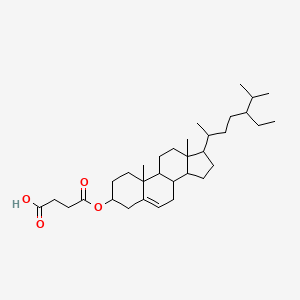
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane is a chemical compound known for its unique structure and properties It consists of a 1,6-diazacyclohexadecane ring with two 4-methylbenzene-1-sulfonyl groups attached at the 1 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane typically involves the reaction of 1,6-diazacyclohexadecane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated products.
Substitution: Compounds with new functional groups replacing the sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The diazacyclohexadecane ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacycloundecane
- 1,6-Bis-O-(4-methylbenzene-1-sulfonyl)hexitol
Uniqueness
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane is unique due to its specific ring size and the presence of two sulfonyl groups. This structure provides distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
87338-09-8 |
|---|---|
Molekularformel |
C28H42N2O4S2 |
Molekulargewicht |
534.8 g/mol |
IUPAC-Name |
1,6-bis-(4-methylphenyl)sulfonyl-1,6-diazacyclohexadecane |
InChI |
InChI=1S/C28H42N2O4S2/c1-25-13-17-27(18-14-25)35(31,32)29-21-9-7-5-3-4-6-8-10-22-30(24-12-11-23-29)36(33,34)28-19-15-26(2)16-20-28/h13-20H,3-12,21-24H2,1-2H3 |
InChI-Schlüssel |
GZKRXKZEHCADEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCCCCCCN(CCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


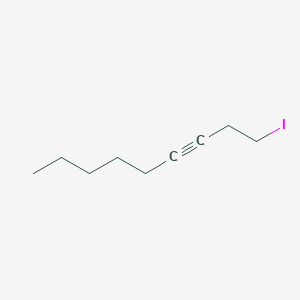
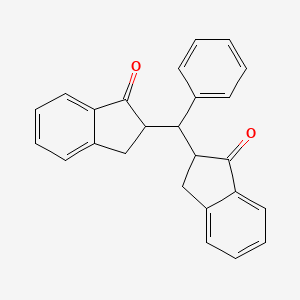
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
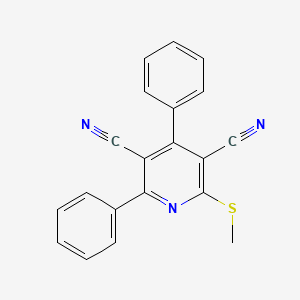
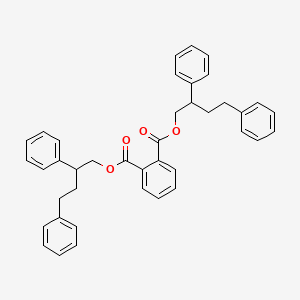
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
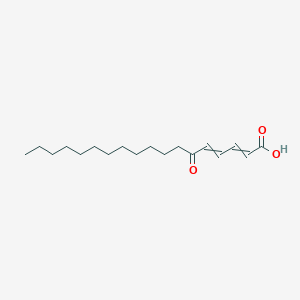
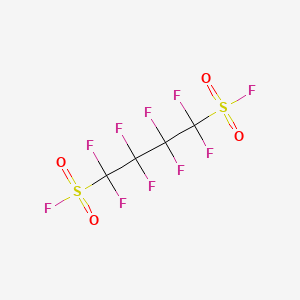
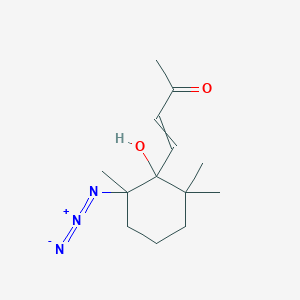
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)
